Cas no 2408975-27-7 (tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate)
![tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2408975-27-7x500.png)
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
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- EN300-7548098
- 2408975-27-7
- tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate
-
- インチ: 1S/C13H28N2O3/c1-6-15(7-2)9-8-11(10-16)14-12(17)18-13(3,4)5/h11,16H,6-10H2,1-5H3,(H,14,17)
- InChIKey: MFLOVMBJZIXQFZ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CO)CCN(CC)CC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 260.20999276g/mol
- どういたいしつりょう: 260.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 9
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548098-0.25g |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate |
2408975-27-7 | 95.0% | 0.25g |
$906.0 | 2025-02-24 | |
Enamine | EN300-7548098-0.5g |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate |
2408975-27-7 | 95.0% | 0.5g |
$946.0 | 2025-02-24 | |
Enamine | EN300-7548098-1.0g |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate |
2408975-27-7 | 95.0% | 1.0g |
$986.0 | 2025-02-24 | |
Enamine | EN300-7548098-2.5g |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate |
2408975-27-7 | 95.0% | 2.5g |
$1931.0 | 2025-02-24 | |
Enamine | EN300-7548098-0.1g |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate |
2408975-27-7 | 95.0% | 0.1g |
$867.0 | 2025-02-24 | |
Enamine | EN300-7548098-10.0g |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate |
2408975-27-7 | 95.0% | 10.0g |
$4236.0 | 2025-02-24 | |
Enamine | EN300-7548098-0.05g |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate |
2408975-27-7 | 95.0% | 0.05g |
$827.0 | 2025-02-24 | |
Enamine | EN300-7548098-5.0g |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate |
2408975-27-7 | 95.0% | 5.0g |
$2858.0 | 2025-02-24 |
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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4. Caper tea
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2408975-27-7 and Product Name: Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate
The compound with the CAS number 2408975-27-7 and the product name Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound incorporates several key functional groups that contribute to its distinctive chemical properties and biological activities.
At the core of this compound's identity is its carbamate moiety, which is attached to a tert-butyl group. The tert-butyl group is a well-known substituent in organic chemistry, recognized for its steric hindrance and stability, which can influence the reactivity and selectivity of the molecule. This feature makes it particularly valuable in the design of pharmacophores, where precise spatial arrangement of functional groups is crucial for optimal biological activity. The carbamate group itself is a versatile component that can participate in hydrogen bonding, both as a donor and an acceptor, which enhances its interactions with biological targets.
The other critical component of this compound is the 4-(diethylamino)-1-hydroxybutan-2-yl side chain. This side chain introduces both basic (due to the diethylamino group) and hydrophilic (due to the hydroxyl group) characteristics to the molecule. The diethylamino group, in particular, is known for its ability to form stable complexes with acidic residues in proteins, making it a useful tool for modulating protein-protein interactions. This property has been leveraged in various research applications, including the development of enzyme inhibitors and receptor modulators.
The hydroxyl group within the side chain further enhances the solubility of the compound, facilitating its use in aqueous-based biological systems. This balance between hydrophilicity and lipophilicity is often a key factor in determining a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). These properties make Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging machine learning algorithms and molecular docking techniques, scientists can rapidly screen large libraries of compounds for potential therapeutic applications. In this context, Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate has been identified as a structurally unique entity that may exhibit novel biological activities. Preliminary computational studies suggest that this compound could interact with various targets relevant to neurological disorders, inflammation, and metabolic diseases.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Key steps include the formation of the carbamate linkage, followed by functionalization of the side chain. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high enantiomeric purity if necessary.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Research has shown that modulating protein-protein interactions within neural pathways can have profound effects on brain function. The basic nature of the diethylamino group allows Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate to interact with acidic residues on neural receptors and enzymes, potentially leading to novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neurological applications, this compound has shown promise in preclinical studies related to inflammation and metabolic diseases. The hydroxyl group facilitates interactions with hydrophilic biological targets, while the steric bulk provided by the tert-butyl group ensures selectivity over off-target interactions. These features make it an attractive candidate for further development into a lead compound for drug candidates targeting inflammatory pathways associated with chronic diseases like rheumatoid arthritis and metabolic syndrome.
The development of new pharmaceuticals relies heavily on understanding the structure-activity relationships (SAR) of potential drug candidates. Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate exemplifies how careful molecular design can lead to compounds with unique properties that may translate into clinical efficacy. By systematically varying functional groups within the molecule, researchers can fine-tune its biological activity to maximize therapeutic benefit while minimizing side effects.
Future research directions include exploring derivatives of this compound that may enhance its bioavailability or improve its selectivity for specific biological targets. Advances in biocatalysis and green chemistry may also enable more sustainable synthetic routes for producing this compound at scale. As our understanding of complex biological systems continues to grow, compounds like Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate will play an increasingly important role in developing next-generation therapeutics.
In conclusion,Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate, identified by CAS number 2408975-27-7, represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of steric hindrance from the tert-butyl group and functional diversity from the diethylamino and hydroxyl groups positions it as a promising candidate for further exploration in drug development. As research continues into its applications across various therapeutic areas, Tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate holds great promise for contributing to innovative treatments for neurological disorders, inflammation, and metabolic diseases.
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